1,3,6,8-Tetrabromocarbazole

Beschreibung

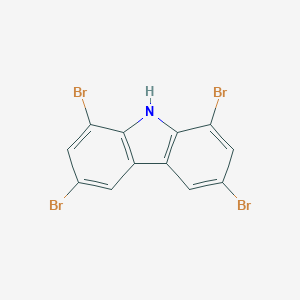

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,6,8-tetrabromo-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHISDQCWYSMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293246 | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55119-09-0 | |

| Record name | 55119-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,6,8-tetrabromocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetrabromocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,3,6,8 Tetrabromocarbazole

Advanced Synthetic Routes to 1,3,6,8-Tetrabromocarbazole and its Derivatives

The synthesis of functionalized polymers and derivatives from this compound relies on robust and efficient chemical transformations. Palladium-catalyzed cross-coupling reactions are at the forefront of these methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for constructing complex molecular architectures from simple precursors. For polyhalogenated substrates like this compound, these methods provide pathways to create conjugated polymers and highly substituted derivatives. The reactivity of the C-Br bonds in the carbazole (B46965) core allows for sequential and controlled functionalization.

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a powerful method for carbon-carbon bond formation. In the context of polymer chemistry, Suzuki cross-coupling polycondensation is widely used to synthesize conjugated polymers. While specific studies detailing the Suzuki polycondensation of this compound are not extensively documented, the principles of this reaction are well-established with related brominated carbazole monomers, such as 3,6-dibromocarbazole (B31536) derivatives.

In a typical reaction, a dibromo-carbazole monomer is reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high molecular weight polymers with desired properties. The four bromine atoms on this compound present opportunities for creating cross-linked or hyperbranched polymer networks, although controlling the selectivity of the reaction at the four different positions presents a significant synthetic challenge.

Table 1: Representative Conditions for Suzuki-Miyaura Polycondensation of Brominated Carbazoles

| Brominated Monomer | Boronic Acid/Ester Comonomer | Catalyst/Ligand | Base | Solvent | Resulting Polymer Structure |

|---|---|---|---|---|---|

| 3,6-Dibromo-9-alkylcarbazole | Benzene-1,4-diboronic acid | Pd(PPh3)4 | Aqueous K2CO3 | Toluene | Linear alternating copolymer |

| 2,7-Dibromo-9-alkylcarbazole | 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Pd2(dba)3 / SPhos | K3PO4 | Toluene/H2O | Linear alternating copolymer |

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and is employed in the synthesis of conjugated polymers containing alkyne units, known as poly(arylene ethynylene)s. These materials are of interest for their rigid structures and unique photophysical properties.

The application of Sonogashira polycondensation to this compound would involve its reaction with a di-alkyne comonomer. The multiple bromine sites could lead to the formation of complex, two-dimensional polymer networks. The reaction is typically carried out under mild conditions, using a base such as an amine, which often doubles as the solvent. wikipedia.org The choice of palladium and copper catalysts is critical to prevent side reactions like the homocoupling of terminal alkynes (Glaser coupling). wikipedia.org

Table 2: General Conditions for Sonogashira Polycondensation

| Aryl Halide Monomer | Alkyne Comonomer | Palladium Catalyst | Copper Co-catalyst | Base/Solvent | Typical Reaction Temperature |

|---|---|---|---|---|---|

| Di- or Tetra-bromoarene | Di-ethynylarene | Pd(PPh3)2Cl2 | CuI | Triethylamine/THF | Room Temperature to 60 °C |

Beyond polymerization, Stille and Suzuki coupling reactions are extensively used to derivatize polyhalogenated aromatic compounds, including carbazoles. These reactions allow for the introduction of a wide range of functional groups at the bromine-substituted positions, thereby tuning the electronic and physical properties of the carbazole core.

The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org For this compound, selective or exhaustive substitution can be achieved by controlling the stoichiometry of the organotin reagent and the reaction conditions.

Similarly, the Suzuki coupling can be used for derivatization by reacting this compound with various aryl or alkyl boronic acids or esters. The site-selectivity of these coupling reactions on polyhalogenated substrates is influenced by both electronic and steric factors, with oxidative addition of the palladium catalyst generally occurring more readily at more electron-deficient or less sterically hindered C-Br bonds.

Table 3: Comparison of Stille and Suzuki Coupling for Derivatization

| Feature | Stille Coupling | Suzuki Coupling |

|---|---|---|

| Organometallic Reagent | Organostannane (R-SnR'3) | Organoborane (R-B(OR')2) |

| Key Advantages | Stable reagents, tolerant of many functional groups. | Low toxicity of boron byproducts, commercially available reagents. |

| Key Disadvantages | Toxicity of tin compounds and difficulty in removing tin byproducts. wikipedia.org | Requires a base, which can limit functional group compatibility. |

| Typical Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands |

Selective Bromination Techniques for Carbazole Precursors

The synthesis of this compound itself is achieved through the electrophilic bromination of a carbazole precursor. The positions 1, 3, 6, and 8 of the carbazole ring are electronically activated towards electrophilic substitution. Achieving the specific 1,3,6,8-tetrasubstituted pattern requires careful selection of the brominating agent and reaction conditions to drive the reaction to completion without significant side products.

A common and effective brominating agent is N-bromosuccinimide (NBS). nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or in the presence of an acid catalyst. The use of a stoichiometric excess of NBS ensures the exhaustive bromination of the activated positions. For N-alkylated carbazoles, such as 9-ethylcarbazole, direct bromination with NBS in DMF can yield the corresponding 1,3,6,8-tetrabromo-9-alkylcarbazole.

Another established method involves the use of elemental bromine (Br₂) as the brominating agent. This reaction is often performed in a solvent such as acetic acid or in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine. A procedure using elemental bromine in hydrobromic acid at elevated temperatures has been shown to be effective for producing polybrominated heterocyles.

Table 4: Conditions for the Bromination of Carbazole Precursors

| Carbazole Precursor | Brominating Agent | Solvent/Catalyst | Temperature | Product |

|---|---|---|---|---|

| 9-Ethyl-9H-carbazole | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 60 °C | 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole |

| Carbazole | Bromine (Br2) | Hydrobromic Acid (HBr) | 120 °C | Polybrominated carbazoles, including this compound |

Other Established and Emerging Synthetic Pathways

Beyond direct bromination, this compound has been identified as a byproduct in certain industrial chemical processes. Notably, its formation has been documented during the manufacturing of halogenated indigo (B80030) dyes. nih.gov Specifically, pathways for the creation of this compound have been indicated in the synthesis of 5,5',7,7'-tetrabromoindigo. nih.gov This suggests that under certain conditions involving brominating agents and indigo precursors, cyclization and rearrangement reactions can occur, leading to the formation of the stable carbazole ring system. While not a targeted synthetic route, this pathway is an established source of this compound in environmental contexts. nih.gov

Emerging synthetic pathways may leverage newer catalytic systems or reaction conditions to improve the selectivity and efficiency of both the synthesis and subsequent functionalization of this compound. Advances in C-H activation and directed ortho-metalation could potentially offer alternative strategies for the regioselective introduction of bromine atoms or other functional groups onto the carbazole skeleton, although these have not been specifically reported for the synthesis of the 1,3,6,8-tetrabromo isomer.

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound core can be broadly categorized into reactions occurring at the nitrogen atom (N-substitutions) and reactions involving the carbon-bromine bonds on the aromatic rings (C-substitutions). These transformations are crucial for modulating the molecule's electronic properties, solubility, and potential for incorporation into larger systems.

The nitrogen atom of the carbazole ring is a common site for derivatization, with N-alkylation being a primary method to enhance solubility and modify the electronic characteristics of the molecule. This reaction typically proceeds via nucleophilic substitution, where the deprotonated carbazole nitrogen acts as a nucleophile, attacking an alkyl halide.

A specific example is the synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. nih.gov In this procedure, this compound is reacted with ethyl iodide in the presence of a base, such as sodium hydroxide, in a solvent mixture like acetone (B3395972) and water. The base deprotonates the N-H group, forming the carbazolide anion, which then attacks the ethyl iodide to form the N-ethylated product. The resulting compound, C14H9Br4N, has been isolated and its structure confirmed by X-ray crystallography. nih.gov

Table 1: Synthesis of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole

| Reactant | Reagent | Base | Solvent | Product | Yield |

|---|

Data sourced from a study on the crystal structure of 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole. nih.gov

The introduction of the N-alkyl group influences the molecule's physical properties and can be a critical step before further modifications at the bromine positions.

The four bromine atoms on the carbazole core are key to its use in constructing more complex molecules. These C-Br bonds can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This functionality allows this compound to act as a tetra-functional building block for creating highly branched or cross-linked structures.

For instance, Suzuki cross-coupling reactions would involve reacting the brominated carbazole with arylboronic acids in the presence of a palladium catalyst. This would replace the bromine atoms with aryl groups, extending the π-conjugated system and creating larger, more complex architectures. While specific examples starting from this compound are not detailed in the provided literature, this methodology is standard for derivatizing polyhalogenated aromatic compounds. mpg.de This approach is fundamental in the synthesis of materials for organic electronics, where precise control over the molecular architecture is required to tune optoelectronic properties.

Polycarbazoles are a significant class of conductive polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govspringerprofessional.deresearchgate.net this compound can serve as a monomer for the synthesis of polycarbazole derivatives. The polymerization can proceed through chemical or electrochemical methods. nih.gov

In chemical polymerization, methods like Yamamoto or Suzuki polycondensation can be employed. Yamamoto polycondensation, which uses a Ni(0) catalyst, involves the dehalogenative coupling of the brominated monomers to form C-C bonds. nii.ac.jp Using this compound as the monomer in such a reaction would lead to the formation of a highly cross-linked, three-dimensional polycarbazole network. This network structure would differ significantly from the linear polymers typically formed from di-substituted carbazole monomers. springerprofessional.de The extensive cross-linking would be expected to enhance the thermal stability and morphological integrity of the resulting polymer.

Table 2: Potential Transformations of this compound

| Reaction Type | Functional Site | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| N-Alkylation | N-H | Alkyl Halide, Base | N-Substituted Carbazole |

| Suzuki Coupling | C-Br | Arylboronic Acid, Pd Catalyst | Aryl-Substituted Carbazole |

Reaction Kinetics and Mechanistic Investigations in Synthesis

Detailed kinetic and mechanistic studies specifically on the synthesis and derivatization of this compound are limited. However, the mechanisms can be inferred from established principles and studies on related compounds.

The N-alkylation of carbazole follows a standard SN2 (bimolecular nucleophilic substitution) mechanism. The reaction rate is dependent on the concentration of both the carbazolide anion and the alkyl halide. The formation of the carbazolide anion is a rapid acid-base reaction, and the subsequent nucleophilic attack on the alkyl halide is typically the rate-determining step. The choice of solvent and base can influence the reaction rate by affecting the solubility of the reactants and the availability of the nucleophile.

For polymerization reactions, the mechanism depends on the chosen method. The chemical polymerization of carbazole in the presence of oxidizing agents like ferric chloride (FeCl3) is proposed to proceed through the formation of a radical cation. nih.gov Two of these radical cations then couple to form a dicarbazyl dimer, with subsequent steps leading to chain propagation. In the case of transition-metal-catalyzed polymerizations like Yamamoto coupling, the mechanism involves an oxidative addition of the C-Br bond to the low-valent metal center, followed by reductive elimination to form the new C-C bond, regenerating the catalyst.

While specific rate constants are not available, kinetic models have been developed for analogous high-temperature gas-phase reactions, such as the formation of tetrachlorinated dibenzo-p-dioxins from chlorinated phenols. researchgate.net These models, which can involve over 70 elementary reaction steps, highlight the complexity of reactions involving halogenated aromatic compounds and the importance of radical-radical recombination pathways. researchgate.net Methodologies such as competitive reactivity studies, analyzed using HPLC and Hammett's equation, have also been employed to gain mechanistic insights into the formation of heterocyclic rings from substituted precursors without performing direct kinetic experiments. unipa.it Such approaches could be applied to understand the substituent effects on the derivatization of the this compound core.

Advanced Materials Science Applications of 1,3,6,8 Tetrabromocarbazole Based Systems

Conjugated Polymers and Microporous Organic Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of porous organic polymers that combine permanent microporosity with extended π-conjugation within their framework. This unique combination of properties makes them highly attractive for applications in gas storage, separation, and catalysis. The incorporation of 1,3,6,8-tetrabromocarbazole into CMPs has been a particularly fruitful area of research, leading to materials with exceptional performance.

Design and Synthesis of this compound-Based CMPs

The synthesis of CMPs from this compound typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira polycondensation. nih.govresearchgate.net These reactions allow for the formation of a rigid and extended polymer network by connecting the tetrabrominated carbazole (B46965) monomer with various linkers. The choice of the linker is crucial as it significantly influences the porosity, surface area, and ultimately the functional properties of the resulting polymer. nih.gov

For instance, a series of CMPs, denoted as N4CMP-1 to N4CMP-5, were synthesized using this compound and different linkers through Suzuki or Sonogashira cross-coupling reactions. nih.govresearchgate.net This approach allows for the fine-tuning of the polymer's properties by varying the geometry and length of the linker. nih.gov Another strategy involves the copolymerization of this compound with other monomers. For example, copolymerized conjugated microporous polymers (CP-CMPs) have been synthesized by the Suzuki cross-coupling of 1,4-benzene diboronic acid with varying ratios of 1,3,6,8-tetrabromopyrene (B107014) and this compound. rsc.orgrsc.org This copolymerization strategy has proven effective in tuning the pore properties of the resulting materials. rsc.org

The resulting polymers are generally stable in common organic solvents and exhibit high thermal stability. rsc.orgrsc.org The diversification in synthetic methods, including the choice of catalytic system and reaction conditions, provides a pathway to create materials with variable and narrow pore distributions, which is advantageous for gas uptake and transport applications. researchgate.net

Structure-Property Relationships in Polycarbazole Networks

In CMPs, the degree of π-conjugation, which arises from the alternating single and double bonds in the polymer backbone, is a key determinant of their electronic and optical properties. rsc.org This extended conjugation also imparts significant rigidity to the crosslinked network. researchgate.net The relationship between the structure and properties is evident in how the choice of comonomer ratios in copolymerized CMPs can have a substantial impact on the Brunauer-Emmett-Teller (BET) specific surface area, micropore surface area, and micropore volume. rsc.org For example, in a series of CP-CMPs, the material copolymerized with 60 mol% this compound (CP-CMP5) exhibited a high BET specific surface area of up to 2241 m²/g. rsc.org

Pore Engineering and Surface Area Modulation

A key advantage of using this compound in the synthesis of CMPs is the ability to engineer the pore structure and modulate the surface area of the resulting materials. nih.gov The porosity and surface area of these polymer networks can be finely tuned by employing linkers with different geometries or strut lengths. nih.govresearchgate.net This control over the porous architecture is critical for optimizing the material's performance in specific applications, such as gas adsorption.

For a series of N4CMP polymers, the BET surface areas were found to range from 592 to 1426 m²/g, with dominant pore sizes located between 0.36 and 0.61 nm, depending on the linker used. nih.govresearchgate.net This demonstrates a clear correlation between the linker structure and the resulting porosity. The copolymerization approach also offers an effective means of tuning pore properties. rsc.org By varying the ratio of comonomers, researchers have been able to produce microporous organic polymers with high porosity. rsc.orgrsc.org For instance, the CP-CMP5 material, with a high proportion of this compound, achieved a BET surface area of 2241 m²/g. rsc.org This high surface area is a direct result of the engineered microporous structure.

The ability to create permanent pores with tunable sizes makes these materials excellent candidates for next-generation gas separation technologies. researchgate.net The combination of a rigid, crosslinked network and controlled porosity allows for efficient gas uptake and transport. researchgate.net

Applications in Gas Adsorption and Separation Technologies

The unique structural features of this compound-based CMPs, particularly their high surface areas, tunable pore sizes, and nitrogen-rich frameworks, make them highly promising materials for gas adsorption and separation.

Carbon Dioxide Capture and Storage (CCS)

The capture of carbon dioxide is a critical technology for mitigating climate change. researchgate.net CMPs based on this compound have shown significant potential for CO2 capture. researchgate.netrsc.org The gas uptake capacity of these materials generally increases with a higher BET surface area and larger micropore volume. nih.gov

For example, the N4CMP-3 polymer demonstrated a CO2 capture capacity of 3.62 mmol/g at 1.05 bar and 273 K. nih.govresearchgate.net Furthermore, these N4CMPs exhibited high CO2 adsorption capacities ranging from 542 to 800 mg/g at 318 K and 50 bar pressure. nih.govresearchgate.net All of the N4CMP polymers showed high isosteric heats of CO2 adsorption, ranging from 25.5 to 35.1 kJ/mol, indicating strong interactions between the polymer framework and CO2 molecules. nih.govresearchgate.net

Copolymerized CMPs have also demonstrated impressive CO2 uptake. The CP-CMP5 material, which was copolymerized with 60 mol% this compound, exhibited a high CO2 uptake of 4.57 mmol/g at 1.13 bar and 273 K. rsc.org These results highlight the effectiveness of using this compound to create materials with a high affinity for CO2. The nitrogen-enriched pore walls and abundant micropores within these polymers are key factors that facilitate considerable CO2 capture and storage. researchgate.net

Table 1: CO2 Adsorption Properties of this compound-Based CMPs

| Polymer | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) | Conditions | Isosteric Heat of Adsorption (kJ/mol) | Reference |

|---|---|---|---|---|---|

| N4CMP-3 | 1426 | 3.62 | 1.05 bar, 273 K | 25.5-35.1 | nih.govresearchgate.net |

| CP-CMP5 | 2241 | 4.57 | 1.13 bar, 273 K | Not Reported | rsc.org |

Hydrogen Adsorption and Energy Storage

In addition to CO2 capture, this compound-based CMPs have been investigated for their potential in hydrogen storage, a key component of a future hydrogen economy. The high surface area and microporous nature of these materials make them suitable candidates for adsorbing hydrogen molecules.

The hydrogen uptake ability of these copolymer networks was found to increase with increasing micropore surface area and volume. rsc.org The CP-CMP5 material, which possessed the highest apparent BET surface area in its series, also exhibited the largest H2 uptake of 2.24 wt% at 1.13 bar and 77.3 K. rsc.orgrsc.org In contrast, another material in the same series, CP-CMP3, showed a lower H2 uptake capacity of 0.93 wt%, which was attributed to its lower micropore surface area and volume. rsc.org This highlights the critical role of the porous structure in hydrogen adsorption.

However, it is worth noting that while promising, the hydrogen adsorption properties of some carbazole-based materials have been reported as relatively low under certain conditions. researchgate.net For instance, some materials showed H2 adsorption of 0.19 wt% and 0.04 wt% at -196 °C and 101 kPa. researchgate.net This indicates that further optimization of the material's structure and properties is necessary to achieve higher hydrogen storage capacities for practical applications.

Table 2: H2 Adsorption Properties of this compound-Based CMPs

| Polymer | BET Surface Area (m²/g) | H2 Uptake (wt%) | Conditions | Reference |

|---|---|---|---|---|

| CP-CMP5 | 2241 | 2.24 | 1.13 bar, 77.3 K | rsc.orgrsc.org |

| CP-CMP3 | Not Reported | 0.93 | 1.13 bar, 77.3 K | rsc.org |

Selectivity Studies in Gas Mixtures

The porous architecture of polymers derived from this compound makes them promising candidates for gas storage and separation. Research into conjugated microporous polymers (CMPs) synthesized from this compound has demonstrated their capability to selectively adsorb certain gases over others. These materials are created through processes like Suzuki cross-coupling or Sonogashira polycondensation, which link the tetrabromocarbazole units into a stable, porous network. lightpublishing.cn

The effectiveness of these polymers in gas separation is determined by their adsorption capacities and selectivities for different gases. Studies have utilized the ideal adsorbed solution theory (IAST) model to predict separation selectivities for binary gas mixtures. For instance, a series of CMPs based on this compound (termed N4CMP-1–5) were evaluated for their performance in separating carbon dioxide (CO2) from methane (B114726) (CH4) and methane from nitrogen (N2). lightpublishing.cn The results indicate a significant preference for CO2 adsorption, which is a crucial attribute for applications like natural gas purification and carbon capture. lightpublishing.cnbeilstein-journals.org

The table below details the gas adsorption and selectivity performance of a representative polycarbazole network at ambient conditions (25 °C and 1 bar). lightpublishing.cn

These findings highlight that the structural tuning of polymers derived from this compound allows for the creation of materials with finely controlled porosity and surface area, making them effective for specific gas separation tasks. lightpublishing.cn

Role in Organic Electronic Materials

Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

The carbazole moiety is a cornerstone in the design of materials for organic light-emitting diodes (OLEDs) due to its favorable electronic properties, including high charge carrier mobility and thermal stability. aiou.edu.pk While this compound itself is not typically used directly as an emissive material, it serves as a critical precursor for synthesizing more complex carbazole derivatives that function as emitters or hosts in the emissive layer of OLEDs. aiou.edu.pkktu.edu

Derivatives of carbazole are widely employed in the development of materials for high-efficiency blue and green OLEDs. aiou.edu.pkmdpi.com This includes materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. beilstein-journals.orgnih.gov The design of TADF molecules often involves creating a structure with a spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the energy gap between the singlet and triplet states (ΔEST). beilstein-journals.org The rigid and electron-rich carbazole unit, functionalized through its bromine sites, is an excellent building block for creating such donor-acceptor structures. ktu.edursc.org

For example, research has been conducted on the synthesis of a this compound derivative containing a phosphonic acid group, intended for the fabrication of efficient self-assembled monolayer (SAM)-based LEDs. ktu.edu Furthermore, other carbazole derivatives have been successfully used as the emissive layer in OLEDs, achieving high luminance and excellent current efficiencies for greenish-blue light emission. mdpi.com These applications underscore the importance of the carbazole framework, for which this compound is a key starting material, in advancing OLED technology.

Intermediates in Organic Electronics

The chemical structure of this compound, featuring four reactive bromine atoms at specific positions on the carbazole core, makes it an exceptionally valuable intermediate in the synthesis of advanced organic electronic materials. ktu.eduscribd.com These bromine sites are ideal for undergoing carbon-carbon bond-forming reactions, most notably the Suzuki and Sonogashira cross-coupling reactions. lightpublishing.cnbeilstein-journals.org This reactivity allows for the strategic attachment of various functional groups or the polymerization into larger, conjugated systems. lightpublishing.cn

Its role as a monomer or building block is central to creating functional polymers for specific applications. For instance, it is a key ingredient in the synthesis of conjugated microporous polymers (CMPs) designed for gas storage and separation. lightpublishing.cnbeilstein-journals.org In this context, this compound is copolymerized with other molecules, such as 1,4-benzene diboronic acid, to build a rigid, porous network. beilstein-journals.org The ability to create extended π-conjugated structures through these coupling reactions is fundamental to producing oligomeric and polymeric semiconductors.

The versatility of this compound as an intermediate extends to the production of various photoelectric materials. scribd.com The carbazole core provides a robust and electronically active foundation, while the bromine atoms provide the handles for chemical modification, enabling the synthesis of a wide range of tailored materials for organic electronics.

Conductive Polymers and Electrochemical Properties

Polycarbazoles, the class of polymers to which derivatives of this compound belong, are well-regarded for their electrical conductivity, environmental stability, and favorable electrochemical properties. lightpublishing.cnnih.gov Conducting polymers possess a unique structure of alternating single and double bonds, which allows for the transfer of charge carriers (electrons or holes) along the polymer backbone. nih.gov The conductivity of these materials can be significantly enhanced through a process called doping. frontiersin.org

The synthesis of conductive polymers from this compound can be achieved through methods like electropolymerization or chemical polymerization, such as palladium-catalyzed coupling reactions. lightpublishing.cnnih.gov The resulting polycarbazole networks exhibit the characteristic properties of conducting polymers. Their electrochemical behavior is a key area of study, often investigated using techniques like cyclic voltammetry to understand their redox processes and stability. lightpublishing.cn These properties are crucial for applications such as sensors, electrochromic devices, and corrosion protection for metals. lightpublishing.cnCurrent time information in Bangalore, IN.

The table below summarizes key characteristics of conducting polymers, which are relevant to systems derived from this compound.

Flame Retardant Technologies

Enhancing Flame Resistance of Polymers

This compound is an effective halogenated flame retardant used to enhance the fire safety of various polymers, plastics, and coatings. nih.gov Its primary function is to inhibit or slow down the combustion process, thereby reducing the flammability of materials it is added to. nih.gov This is particularly critical in industries such as electronics, construction, and automotive, where stringent fire safety standards are in place. nih.gov

The mechanism by which brominated flame retardants like this compound work generally involves action in the gas phase during combustion. When the polymer is heated, the flame retardant is released and interferes with the chemical chain reactions of the fire, effectively quenching the flame. The high bromine content of the molecule contributes to its efficiency in this role.

This compound is valued for its ability to improve the performance and safety of materials under extreme conditions without significantly compromising their essential properties. nih.gov It can be incorporated into a wide range of polymers to improve their thermal stability and reduce fire hazards in products from electronic components and circuit boards to protective coatings and textiles. nih.gov

Applications in Construction and Automotive Industries for Fire Safety

This compound is noted for its application in polymers used in both the construction and automotive sectors to meet stringent fire safety standards. chemimpex.comchemimpex.com In construction, materials such as insulation, piping, and electrical components made from polymers require effective flame retardants to prevent the spread of fire. Similarly, the automotive industry utilizes a wide range of polymers for interior components, wiring, and under-the-hood parts that must resist ignition and burning.

The function of brominated flame retardants like this compound involves the release of bromine radicals upon heating. These radicals interfere with the chemical reactions of combustion in the gas phase, effectively quenching the fire. However, without specific studies on polymer systems incorporating this compound, it is not possible to provide quantitative data on its performance in comparison to other flame retardants or to detail its impact on the mechanical and thermal properties of the final products.

Specialty Coatings and Adhesives

The thermal stability and chemical resistance of this compound also lead to its use in specialty coatings and adhesives where fire retardancy is a key requirement. chemimpex.comchemimpex.com In construction, intumescent coatings are applied to structural elements like steel beams to protect them from fire. These coatings swell when heated to form a protective char layer. While it is plausible that this compound could be a component in such formulations, no specific data detailing its role or performance in these systems is readily available.

For adhesives, particularly those used in laminates for construction or in the assembly of automotive components, flame retardancy is crucial to prevent the propagation of fire through bonded joints. The incorporation of a stable flame retardant like this compound would be beneficial. However, the literature lacks specific formulations and test results for adhesives containing this compound.

Due to the absence of detailed research findings, the following data tables could not be populated with specific performance metrics for this compound. They are presented as a template for the type of data required for a comprehensive analysis.

Table 1: Hypothetical Fire Safety Performance of Polymers Containing this compound

| Polymer Matrix | % Loading of this compound | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

| Epoxy Resin | Data not available | Data not available | Data not available |

| Polycarbonate | Data not available | Data not available | Data not available |

| Polyurethane | Data not available | Data not available | Data not available |

Table 2: Hypothetical Properties of Fire-Resistant Coatings and Adhesives with this compound

| Application | Base Formulation | % of this compound | Fire Resistance Test Result |

| Intumescent Coating for Steel | Data not available | Data not available | Data not available |

| Fire-Resistant Adhesive | Data not available | Data not available | Data not available |

Environmental Chemistry and Ecotoxicological Research on 1,3,6,8 Tetrabromocarbazole

Environmental Occurrence and Distribution

Recent environmental monitoring has identified 1,3,6,8-tetrabromocarbazole as an emerging contaminant of concern. This compound, belonging to the class of polyhalogenated carbazoles (PHCZs), has been detected in various environmental compartments, indicating its persistence and potential for widespread distribution.

Studies have confirmed the presence of this compound in aquatic ecosystems, particularly in sediments, which act as a significant sink for persistent organic pollutants.

Initial discoveries of previously unknown halogenated compounds in sediment cores from Lake Michigan led to the identification of a series of novel polyhalogenated carbazoles, including this compound nih.gov. Analysis of sediment layers as a function of depth revealed that the concentration of this compound peaked around the years 1920-1935 researchgate.net. Further investigations in Lake Michigan sediments showed that the abundance of mixed halogenated carbazoles peaked at depths of 12-16 cm and then declined in more recently deposited layers nih.gov.

A comprehensive study of PHCZs in San Francisco Bay also detected this compound in sediment and various organisms ecnu.edu.cnbohrium.comacs.org. The median concentration of total PHCZs in the sediment was found to be 9.3 ng/g dry weight ecnu.edu.cnbohrium.comacs.org. This research highlighted the broad exposure of these compounds within the bay's ecosystem ecnu.edu.cnbohrium.comacs.org.

The following table summarizes the detection of this compound and other PHCZs in sediment samples from different locations.

| Location | Detected PHCZs | Median Concentration (ΣPHCZs) | Peak Concentration Period |

| Lake Michigan | This compound, 3,6-Dibromocarbazole (B31536), and other mixed halogenated carbazoles nih.govresearchgate.net | Not specified | ~1920-1935 researchgate.net |

| San Francisco Bay | This compound, 3,6-Dichlorocarbazole (B1220011), 3,6-Dibromocarbazole, 1,3,6-Tribromocarbazole, 1,8-Dibromo-3,6-dichlorocarbazole ecnu.edu.cnbohrium.comacs.org | 9.3 ng/g dry weight ecnu.edu.cnbohrium.comacs.org | Not specified |

Sources and Formation Pathways

The presence of this compound in the environment is attributed to both direct industrial activities and indirect formation through various chemical and biological processes.

A primary anthropogenic source of this compound is linked to the manufacturing of halogenated indigo (B80030) dyes psu.edunih.govresearchgate.net. Research has indicated several pathways by which this compound could be formed as a byproduct during the production of 5,5',7,7'-tetrabromoindigo psu.edunih.gov. A strong correlation has been observed between the U.S. production history of this dye and the concentration trends of this compound in dated Lake Michigan sediments, showing a rise, decline, and eventual disappearance that mirrors the dye's production timeline psu.edunih.gov. High concentrations of 1,3,6,8-tetrachlorocarbazole, a related compound, have been found near the outfall of a U.S. facility that manufactured 5,5',7,7'-tetrachloroindigo, further supporting the link between halogenated dye production and the release of these contaminants into the environment psu.edunih.gov. Industrial wastewater discharges from such facilities are a direct pathway for the introduction of these compounds into aquatic systems researchgate.net.

While industrial synthesis is a major contributor, there is also evidence suggesting potential natural sources of polyhalogenated carbazoles. Some halogenated indigo dyes are produced naturally by marine organisms researchgate.net. The enzymatic processes in these organisms could potentially lead to the formation of halogenated carbazoles, although the direct natural synthesis of this compound has not been definitively confirmed researchgate.net. The presence of various brominated and chlorinated compounds can arise from the reaction of indigo with agents like bromine in the environment researchgate.net.

The detection of a wide array of polyhalogenated carbazoles with varying degrees of halogen substitution in sediment cores suggests that transformation processes are occurring in the environment nih.gov. Patterns of halogen substitution found in Lake Michigan sediments included compounds with two to five bromine atoms (Br2 to Br5) nih.gov. The presence of less-brominated carbazoles alongside more highly brominated congeners points to the possibility of reductive dehalogenation. This process, where a halogen atom is removed from a molecule, could lead to the formation of this compound from the breakdown of more highly brominated carbazoles.

Disinfection byproducts (DBPs) are chemical compounds formed during water treatment when disinfectants like chlorine or chloramines react with natural organic matter, anthropogenic contaminants, and inorganic ions such as bromide and iodide nih.govnih.gov. The presence of bromide in source water can lead to the formation of brominated DBPs during chlorination duke.edu. Although this compound has not been explicitly identified as a common DBP in the provided research, the fundamental mechanisms of DBP formation suggest a potential pathway. If carbazole (B46965) or related precursor compounds are present in raw water sources, their reaction with bromine, formed during the disinfection of bromide-containing waters, could theoretically lead to the formation of brominated carbazoles.

Environmental Fate and Transformation Processes of this compound

The environmental persistence and transformation of this compound (1,3,6,8-TBCZ) are critical areas of research due to its structural similarity to dioxin-like compounds and its detection in various environmental matrices researchgate.nettandfonline.comnih.gov. Understanding the processes that govern its breakdown is essential for assessing its long-term ecological impact. Key transformation pathways include photodegradation under the influence of sunlight and biodegradation by environmental microorganisms.

Photodegradation Studies

Photodegradation is a significant abiotic process that can lead to the transformation of halogenated organic compounds in the environment. Research into the photochemical fate of 1,3,6,8-TBCZ has focused on its reaction kinetics in different media and the identification of its resulting transformation products.

The kinetics and mechanisms of the photochemical transformation of 1,3,6,8-TBCZ have been investigated in both organic solvents and solid-mediated aqueous systems to simulate different environmental conditions researchgate.net.

In an organic medium such as n-hexane, 1,3,6,8-TBCZ undergoes rapid photodegradation when exposed to simulated sunlight, following a pseudo-first-order kinetics model researchgate.net. This model suggests that the rate of degradation is directly proportional to the concentration of the compound.

In aqueous systems, where 1,3,6,8-TBCZ is coated on suspended solid particles like silica gel, aluminum oxide (Al2O3), and Kaolin, the photodegradation kinetics are more complex. The degradation on these pure particles fits a "double-logarithmic" model researchgate.net. The process can be quite efficient; for instance, at a neutral pH of 7.0 and a temperature of 15°C, 84% of 1,3,6,8-TBCZ coated on silica gel (at an initial concentration of 100 μg g⁻¹) disappeared within one hour of irradiation researchgate.net.

The primary photochemical transformation mechanisms identified in both n-hexane and aqueous systems are debromination and hydroxylation researchgate.net. These pathways are supported by quantum chemical calculations, indicating a step-wise loss of bromine atoms and the addition of hydroxyl groups to the carbazole structure researchgate.net.

Table 1: Photodegradation Kinetics of this compound in Different Media

| Medium | Kinetic Model | Key Findings | Reference |

| n-hexane (dissolved) | Pseudo-first-order | Rapid photodegradation under simulated sunlight. | researchgate.net |

| Aqueous system (coated on solid particles like silica gel, Al2O3, Kaolin) | "Double-logarithmic" | 84% degradation on silica gel within 1 hour under specific conditions. | researchgate.net |

The identification of intermediates and final products is crucial for understanding the complete degradation pathway and assessing the potential toxicity of the resulting compounds. Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying these transformation products.

Studies have shown that the product profile can differ depending on the reaction medium. In the n-hexane system, the photodegradation of 1,3,6,8-TBCZ leads to a series of debrominated products researchgate.net. These include various isomers of dibromocarbazole and monobromocarbazole. Specifically, 1-monobromocarbazole, 3-monobromocarbazole, a dibromocarbazole isomer (di-BCZ-1), and 3,6-dibromocarbazole were detected researchgate.net.

Interestingly, these specific debrominated products were not found in the solid-mediated aqueous systems, suggesting that the environmental matrix significantly influences the reaction pathway researchgate.net. In both systems, the main transformation pathways are considered to be debromination and hydroxylation researchgate.net.

Table 2: Identified Photodegradation Products of this compound

| Medium | Identified Products | Primary Pathway(s) | Reference |

| n-hexane | 1-monobromocarbazole, 3-monobromocarbazole, Dibromocarbazole-1, 3,6-dibromocarbazole | Debromination, Hydroxylation | researchgate.net |

| Solid-mediated aqueous system | Products of debromination and hydroxylation (specific isomers not detected as in n-hexane) | Debromination, Hydroxylation | researchgate.net |

Biodegradation and Bioremediation

Microbial degradation is a vital natural process for the removal of persistent organic pollutants from the environment. Research has focused on identifying specific microorganisms capable of breaking down 1,3,6,8-TBCZ and elucidating the metabolic pathways involved.

A significant breakthrough in the bioremediation of polyhalogenated carbazoles (PHCs) was the isolation of a bacterial strain capable of degrading 1,3,6,8-TBCZ researchgate.nettandfonline.com. A novel degrading strain, designated TB-1, was isolated from contaminated soil collected from a pharmaceutical factory researchgate.nettandfonline.com.

Based on morphological, physiological, and biochemical characteristics, along with 16S rRNA gene sequence analysis, the strain TB-1 was identified as belonging to the genus Achromobacter researchgate.nettandfonline.com. This discovery is pivotal as it points to the potential for using specific, naturally occurring bacteria for the bioremediation of sites contaminated with 1,3,6,8-TBCZ and other related PHCs researchgate.net.

The isolated Achromobacter sp. strain TB-1 demonstrated considerable degradation efficiency. Under optimal laboratory conditions (pH 7.0 and 30°C), the strain was able to degrade 80% of 1,3,6,8-TBCZ at an initial concentration of 1 mg L⁻¹ within 7 days researchgate.nettandfonline.com.

Table 3: Isolated Bacterial Strain for this compound Degradation

| Strain Name | Bacterial Species | Source of Isolation | Degradation Efficiency | Optimal Conditions | Reference |

| TB-1 | Achromobacter sp. | Contaminated soil from a pharmaceutical factory | 80% degradation of 1 mg L⁻¹ in 7 days | pH 7.0, 30°C | researchgate.nettandfonline.com |

Understanding the metabolic pathway is key to confirming the breakdown of the parent compound and ensuring that more toxic intermediates are not formed. The degradation of 1,3,6,8-TBCZ by Achromobacter sp. strain TB-1 was monitored, and the intermediate metabolites were identified using GC-MS analysis researchgate.nettandfonline.com.

The results indicate that the microbial degradation proceeds through a sequential debromination process. The identified metabolites include tribromocarbazole, dibromocarbazole, and bromocarbazole researchgate.nettandfonline.com. This step-wise removal of bromine atoms from the carbazole structure is a common pathway in the biodegradation of polybrominated compounds. The detection of these less-brominated carbazoles confirms that Achromobacter sp. TB-1 can initiate the breakdown of the highly brominated parent compound researchgate.net.

Table 4: Intermediate Metabolites in the Microbial Degradation of this compound by Achromobacter sp. TB-1

| Parent Compound | Degrading Strain | Intermediate Metabolites Identified | Proposed Degradation Pathway | Reference |

| This compound | Achromobacter sp. TB-1 | Tribromocarbazole, Dibromocarbazole, Bromocarbazole | Sequential Debromination | researchgate.nettandfonline.com |

Factors Influencing Biodegradation Efficiency

The microbial degradation of this compound (1,3,6,8-TBCZ) is a critical process governing its fate in the environment. The efficiency of this biodegradation is contingent upon several key factors, including the presence of capable microbial strains and optimal environmental conditions.

A novel bacterial strain, identified as Achromobacter sp. TB-1, has been isolated from contaminated soil and has demonstrated the ability to effectively degrade 1,3,6,8-TBCZ. researchgate.net The degradation efficiency of this strain is significantly influenced by pH and temperature. researchgate.net Optimal conditions for the degradation of 1 mg L⁻¹ of 1,3,6,8-TBCZ by strain TB-1 were found to be a pH of 7.0 and a temperature of 30°C, under which an 80% degradation rate was achieved within seven days. researchgate.net The biodegradation process appears to proceed via a stepwise debromination pathway, with intermediate metabolites identified as tribromocarbazole, dibromocarbazole, and bromocarbazole. researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a promising technological approach for the chemical degradation of persistent organic pollutants like this compound. These processes are characterized by the generation of highly reactive radical species that can effectively break down recalcitrant molecules.

Peroxymonosulfate and Peroxydisulfate Activation Systems (e.g., Sulfidated Zero-Valent Iron)

Among various AOPs, systems utilizing the activation of peroxymonosulfate (PMS) and peroxydisulfate (PDS) have been investigated for the degradation of halogenated carbazoles. A particularly effective method involves the use of sulfidated zero-valent iron (S-ZVI) to activate peroxydisulfate for the degradation of 1,3,6,8-TBCZ. researchgate.net Similarly, the S-ZVI/PMS system has been shown to be an effective strategy for degrading other polyhalogenated carbazoles. researchgate.net

The use of sulfidated ZVI offers distinct advantages over unsulfidated ZVI. Sulfidation of the iron surface enhances the transfer of electrons between the iron and the target contaminant while restraining the competing reaction between iron and water. nih.gov This modification improves the longevity and reactivity of the ZVI, as the formation of iron sulfides (FeS) on the particle surface favors the degradation of contaminants rather than the reduction of water. regenesis.com This results in a more efficient and sustained degradation process. nih.govregenesis.com

Mechanistic Insights into Radical Generation and Degradation

The degradation of 1,3,6,8-TBCZ in S-ZVI-activated PDS/PMS systems is driven by the generation of powerful radical species. The S-ZVI surface acts as a catalyst, activating the peroxydisulfate or peroxymonosulfate to produce highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH).

These radicals are potent oxidizing agents that initiate the degradation of the 1,3,6,8-TBCZ molecule. The reaction mechanism involves the attack of these radicals on the aromatic structure of the carbazole, leading to the cleavage of chemical bonds and the transformation of the parent compound into smaller, less complex molecules. The presence of both sulfate and hydroxyl radicals in such systems has been confirmed in studies on the degradation of other organic pollutants, indicating a multi-radical-driven oxidation process. mdpi.com

Identification of Degradation Products and Pathways in AOPs

While specific studies detailing the complete degradation pathway of 1,3,6,8-TBCZ in AOPs are limited, the likely transformation process can be inferred from related degradation studies. The initial steps are expected to involve sequential debromination, where bromine atoms are removed from the carbazole ring. This is consistent with pathways observed in both the microbial degradation of 1,3,6,8-TBCZ, which yields tribromo-, dibromo-, and monobromo-carbazole intermediates, and its photodegradation, where debromination is a primary mechanism. researchgate.netresearchgate.net

Following debromination, further oxidation by the generated radicals would likely lead to hydroxylation, where hydroxyl groups are added to the aromatic rings. researchgate.net These hydroxylated intermediates are more susceptible to further oxidation, culminating in the cleavage of the aromatic rings. This process ultimately breaks down the complex carbazole structure into smaller organic acids and, under ideal conditions, can lead to complete mineralization into carbon dioxide, water, and bromide ions.

Ecotoxicity and Biological Interactions

The ecotoxicological profile of this compound includes its interactions with key biological macromolecules, which can elucidate its potential for bioaccumulation and toxicity.

Interactions with Human Serum Albumin (HSA)

This compound has been shown to bind to human serum albumin (HSA), the most abundant protein in human blood plasma, which is a primary carrier for various endogenous and exogenous substances. Spectroscopic studies have revealed that 1,3,6,8-TBCZ quenches the intrinsic fluorescence of HSA through a static quenching mechanism, indicating the formation of a stable ground-state complex. doaj.orgnih.govresearchgate.net

The binding occurs specifically at Site II, located in subdomain IIIA of the HSA molecule. doaj.orgnih.govresearchgate.net The spontaneous binding process is driven by a combination of electrostatic interactions and hydrophobic forces. doaj.orgnih.gov This interaction is strong enough to induce conformational and secondary structural changes in the HSA protein. doaj.orgnih.gov Such alterations can potentially affect the protein's physiological functions and are considered potentially harmful. nih.gov The binding distance between HSA and 1,3,6,8-TBCZ has been calculated to be 2.23 nm, which is well within the range for high-probability non-radiative energy transfer to occur. nih.gov

Binding Parameters for the Interaction of this compound with HSA

| Parameter | Value | Description |

|---|---|---|

| Binding Site | Site II (Subdomain IIIA) | Specific location on the Human Serum Albumin molecule where binding occurs. doaj.orgnih.gov |

| Quenching Mechanism | Static | Indicates the formation of a stable complex between the compound and the protein. nih.govresearchgate.net |

| Driving Forces | Electrostatic and Hydrophobic Forces | The primary intermolecular forces responsible for the spontaneous binding process. doaj.orgnih.gov |

| Binding Distance (r) | 2.23 nm | The calculated distance between the donor (HSA) and acceptor (1,3,6,8-TBCZ). nih.gov |

| Effect on HSA | Conformational and secondary structure changes | The binding alters the physical structure of the protein, potentially impacting its function. doaj.orgnih.gov |

Binding Mechanisms and Site Identification (e.g., Site II/Subdomain IIIA)

Spectroscopic studies have been instrumental in elucidating the binding mechanism of this compound with human serum albumin (HSA), a key transport protein in the circulatory system. Research indicates that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism. researchgate.netnih.gov This suggests the formation of a stable complex between the compound and the protein. researchgate.netnih.gov

Conformational and Secondary Structure Changes in Proteins upon Binding

The interaction between this compound and human serum albumin (HSA) induces notable changes in the protein's conformation and secondary structure. researchgate.netnih.gov Spectroscopic techniques, such as UV-visible absorption, have revealed alterations in the microenvironment of the aromatic amino acid residues of HSA upon binding of the compound. researchgate.net These changes indicate a conformational shift in the protein's tertiary structure.

Furthermore, analysis of the secondary structure of HSA in the presence of this compound has shown a decrease in the α-helical content of the protein. This suggests that the binding event leads to a partial unfolding or rearrangement of the protein's secondary structural elements. These structural modifications can potentially affect the biological functions of HSA, including its ability to bind and transport other endogenous and exogenous substances.

Thermodynamic Parameters of Binding

The thermodynamic parameters of the binding interaction between this compound and human serum albumin (HSA) have been investigated to understand the primary forces driving the complex formation. The binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG). researchgate.net

Studies have shown that the binding is characterized by a positive enthalpy change (ΔH) and a positive entropy change (ΔS). nih.gov According to the principles of thermodynamic interactions, a positive ΔH and ΔS suggest that hydrophobic forces play a significant role in the binding process. nih.gov However, other research indicates that the spontaneous binding process is driven by both electrostatic interactions and hydrophobic forces. researchgate.net

Table 1: Thermodynamic Parameters for the Binding of this compound to HSA

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Forces |

|---|---|---|---|---|

| 298 | Negative | Positive | Positive | Electrostatic and Hydrophobic Forces researchgate.net |

| 310 | Negative | Positive | Positive | Hydrophobic Forces nih.gov |

Note: The specific values for ΔG, ΔH, and ΔS can vary depending on the experimental conditions such as temperature and buffer composition.

Developmental Toxicity in Aquatic Organisms (e.g., Zebrafish Embryos)

This compound has demonstrated significant developmental toxicity in aquatic organisms, with zebrafish (Danio rerio) embryos being a key model for this research. nih.govresearchgate.net While the compound shows little effect on the hatching rate of zebrafish embryos, it induces notable malformations during development. nih.govresearchgate.net

Exposure to this compound has been shown to inhibit both skeletal and cardiac development in zebrafish embryos. nih.govresearchgate.net These effects are observed even at relatively low concentrations. The underlying mechanisms for this toxicity include the induction of oxidative stress, leading to the production of reactive oxygen species (ROS), lipid peroxidation, and DNA damage. nih.govresearchgate.net Furthermore, the compound can trigger apoptosis, or programmed cell death, in the developing embryos. nih.govacs.org

Effects on Soil Microbial Communities

The presence of this compound in soil ecosystems has been shown to have a discernible impact on microbial communities. nih.gov Studies investigating the ecological influence of this compound have revealed significant alterations in both the abundance and structure of soil bacteria and fungi. nih.govbohrium.com

Dioxin-like Toxicity and Aryl Hydrocarbon Receptor (AhR) Pathway Activation

This compound is recognized as an emerging environmental contaminant that exhibits dioxin-like toxicity. nih.gov This toxicity is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR) pathway. nih.gov Structurally similar to dioxins, this compound can bind to and activate the AhR, a ligand-activated transcription factor involved in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism. nih.gov

Activation of the AhR pathway by this compound has been shown to inhibit myogenic differentiation in mouse C2C12 cells, a process that is also a known target of dioxin toxicity. nih.gov This inhibition occurs in a concentration-dependent manner. nih.gov The similarity in the toxicological effects and the underlying molecular mechanism reinforces the classification of this compound as a dioxin-like compound. nih.gov

Bioaccumulation Potential

Halogenated carbazoles, including this compound, are noted for their bio-accumulative characteristics. researchgate.net These compounds are persistent in the environment, and their chemical properties facilitate their uptake and accumulation in the tissues of living organisms. The lipophilic nature of these compounds allows them to be stored in fatty tissues, leading to their magnification through the food chain. This bioaccumulation potential raises concerns about the long-term ecological risks and potential for adverse health effects in higher trophic level organisms, including humans.

Table 2: Summary of Ecotoxicological Effects of this compound

| Endpoint | Organism/System | Observed Effects |

|---|---|---|

| Protein Binding | Human Serum Albumin | Binds to Site II (subdomain IIIA), causing conformational and secondary structure changes. researchgate.netnih.gov |

| Developmental Toxicity | Zebrafish Embryos | Inhibition of skeletal and cardiac development, induction of oxidative stress and apoptosis. nih.govresearchgate.netresearchgate.net |

| Soil Ecology | Microbial Communities | Decreased bacterial and fungal abundance, alteration of community structure. nih.govbohrium.com |

| Mechanism of Toxicity | In vitro (mouse cells) | Dioxin-like toxicity through activation of the Aryl Hydrocarbon Receptor (AhR) pathway. nih.gov |

Sorption Behavior with Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its sorption behavior with various solid matrices, including emerging contaminants like microplastics and traditional compartments such as sediments and soil.

Adsorption to Microplastics and Nanoplastics

The interaction of this compound with microplastics is a growing area of research, as these plastic particles can act as vectors for the transport of hydrophobic organic compounds in aquatic environments.

Studies have demonstrated that the sorption capacity of microplastics for this compound is not uniform and is influenced by both the size of the plastic particles and the type of polymer. Research on polypropylene (PP) microplastics has shown that a decrease in particle size leads to an increase in sorption capacity for this compound nih.gov. This is attributed to the larger surface area-to-volume ratio of smaller particles.

The type of polymer also plays a crucial role. For a related group of compounds, polyhalogenated carbazoles (PHCs), polyvinyl chloride (PVC) exhibited the highest sorption capacity, followed by polyethylene (PE) and polypropylene (PP) researchgate.net. This suggests that the chemical composition and surface properties of the polymer significantly affect its affinity for these contaminants. The polar nature of PVC may contribute to stronger interactions with the carbazole structure.

The sorption of this compound onto microplastics is a complex process governed by various mechanisms. Hydrophobic interactions are considered a predominant mechanism for the sorption of hydrophobic organic contaminants onto microplastics researchgate.netnih.gov. The nonpolar nature of both the tetrabromocarbazole molecule and many plastic polymers drives this partitioning from the aqueous phase to the solid plastic surface.

The sorption process can be mathematically described by isotherm models. For the sorption of this compound by polypropylene microplastics, both the extended Langmuir and the extended Freundlich models have been shown to be applicable, with the isotherms being S-type nih.gov. The Freundlich isotherm is often used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption energies. The Freundlich equation is given by:

qe = KFCe1/n

where qe is the amount of substance adsorbed per unit mass of adsorbent, Ce is the equilibrium concentration of the substance in solution, and KF and n are Freundlich constants that relate to the adsorption capacity and adsorption intensity, respectively mdpi.comresearchgate.netecetoc.org. A value of 1/n less than 1 indicates favorable adsorption ecetoc.org. The applicability of the Freundlich model to this compound sorption suggests a heterogeneous surface and multilayer adsorption process mdpi.com.

Sorption in Sediments and Soil

While research on the interaction of this compound with microplastics is advancing, its sorption behavior in natural soil and sediment environments is also of critical importance for understanding its environmental distribution and bioavailability. Studies have shown that this compound is detected in soil and can impact microbial communities, indicating its persistence and interaction with soil components nih.gov. The sorption of hydrophobic compounds in soil and sediment is often correlated with the organic carbon content of the matrix. The complex and heterogeneous nature of soil and sediment, with various minerals and organic matter, suggests that multiple sorption mechanisms are likely at play.

Human Health Risk Assessment Methodologies

Given the persistent and potentially toxic nature of this compound, assessing the risk to human health is a priority. The methodologies for such assessments are often adapted from frameworks developed for other persistent, bioaccumulative, and toxic (PBT) chemicals and brominated flame retardants ecetoc.orgecetoc.orgaiche.orgeuropa.eu.

A key aspect of the risk assessment for PBT substances is the acknowledgment of the uncertainties in establishing a "safe" environmental concentration ecetoc.orgeuropa.eu. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, for instance, requires a PBT assessment for substances produced or imported in significant quantities europa.eu.

For brominated compounds, risk assessment often involves a margin of exposure (MOE) approach researchgate.netkcl.ac.ukeuropa.eu. This approach compares the predicted or measured human exposure to a reference point from toxicological studies, such as a no-observed-adverse-effect level (NOAEL) or a benchmark dose (BMD). A sufficiently large MOE provides confidence that the risk is adequately controlled.

The risk assessment framework for a compound like this compound would typically involve the following steps:

Hazard Identification: Determining the potential adverse health effects of the substance.

Dose-Response Assessment: Characterizing the relationship between the dose and the incidence of adverse effects.

Exposure Assessment: Estimating the extent of human exposure through various pathways (e.g., diet, inhalation, dermal contact).

Risk Characterization: Integrating the information from the previous steps to estimate the probability and severity of adverse health effects in the exposed population epa.gov.

Recent research emphasizes the need to enhance the human health risk assessment of this compound by integrating data from in vitro experiments, theoretical calculations, and predictive models to better understand its toxicological profile and potential for human accumulation.

Spectroscopic and Analytical Characterization in 1,3,6,8 Tetrabromocarbazole Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for probing the molecular structure of 1,3,6,8-tetrabromocarbazole by examining the vibrations of its chemical bonds.

Key characteristic bands are observed in the FT-IR spectrum of this compound. A prominent feature is the N-H stretching vibration, which typically appears around 3450 cm⁻¹ researchgate.net. The presence of this band is a clear indicator of the secondary amine group within the carbazole (B46965) ring. Additionally, the stretching vibration of the C-N-C moiety in the carbazole ring is observed around 1390 cm⁻¹ researchgate.net.

The aromatic nature of the carbazole core is confirmed by the presence of aromatic C-H stretching frequencies, which are generally found above 3000 cm⁻¹ researchgate.net. The C=C stretching vibrations within the aromatic rings give rise to characteristic bands at approximately 1600 cm⁻¹ researchgate.net. The substitution pattern of the bromine atoms on the carbazole ring also influences the "fingerprint" region of the spectrum (below 1500 cm⁻¹), where complex vibrations, including C-Br stretching and various bending modes, occur. These bands provide a unique spectral signature for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3450 | Secondary Amine (in carbazole ring) |

| Aromatic C-H Stretch | >3000 | Aromatic Ring |

| Aromatic C=C Stretch | ~1600 | Aromatic Ring |

| C-N-C Stretch | ~1390 | Carbazole Ring |

Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

For the parent carbazole molecule, Raman spectra have been used to make experimental assignments of the fundamental vibrational modes scilit.com. The introduction of four bromine atoms onto the carbazole skeleton in this compound is expected to significantly influence the Raman spectrum. The vibrations of the C-Br bonds will give rise to new, low-frequency Raman bands. Furthermore, the mass and electronic effects of the bromine substituents will shift the frequencies of the carbazole ring vibrations.

Studies on halogen-substituted carbazoles have utilized Fourier Transform Raman (FTR) spectroscopy to identify substituent-sensitive bands and other characteristic vibrations nih.gov. In the case of this compound, the symmetric vibrations of the heavily substituted aromatic rings are expected to be strong in the Raman spectrum, providing a clear fingerprint of the molecule. The high molecular specificity of Raman spectroscopy makes it a valuable tool for identifying and characterizing this compound, even in complex matrices univaq.it.

Electronic Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV-Vis), fluorescence, and circular dichroism, are employed to investigate the electronic structure and properties of this compound. These methods provide insights into electronic transitions, excited state behavior, and molecular conformation.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within this compound. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by absorption bands corresponding to these electronic transitions.

The UV-Vis spectrum of carbazole and its derivatives is typically characterized by π–π* transitions. For carbazole itself, these transitions are well-documented. The introduction of bromine atoms at the 1, 3, 6, and 8 positions of the carbazole ring has a notable effect on the electronic absorption spectrum. Bromination can lead to a blueshift (a shift to lower wavelengths) of the UV-Vis absorption peaks rsc.org. This is attributed to the steric hindrance caused by the bulky bromine atoms, which can decrease the planarity of the molecule and reduce the degree of conjugation rsc.org.

The absorption spectrum of this compound is expected to show characteristic bands related to the π–π* transitions of the carbazole core, with the positions and intensities of these bands being modulated by the bromo-substituents. For instance, studies on other brominated carbazoles have shown absorption maxima in the near-UV region researchgate.net. The intramolecular charge transfer (ICT) character of electronic transitions can also be influenced by the substitution pattern rsc.org.

| Type of Transition | Description | Expected Spectral Region |

|---|---|---|

| π–π | Transition of an electron from a π bonding orbital to a π antibonding orbital. | Near-UV Region |

| n–π | Transition of a non-bonding electron to a π antibonding orbital. | UV Region |

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of this compound. Upon absorption of light, the molecule is excited to a higher electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information about the excited state and the molecule's interaction with its environment.

Carbazole and its derivatives are known to be fluorescent univaq.it. The introduction of heavy atoms like bromine can influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and potentially decrease fluorescence quantum yield. Studies on brominated carbazoles have investigated their fluorescence and phosphorescence emission spectra consensus.app.

Fluorescence quenching studies can provide insights into the interaction of this compound with other molecules. Quenching refers to any process that decreases the fluorescence intensity of a substance. For the parent carbazole, fluorescence quenching has been observed in the presence of various analytes, such as nitroaromatic compounds and phenols nih.govnih.gov. It is plausible that this compound could also act as a fluorescent probe, with its emission being quenched by specific analytes through mechanisms such as electron transfer or energy transfer.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a CD spectrum. However, CD spectroscopy could be applied to study this compound if it is placed in a chiral environment or if it is chemically modified to introduce a chiral center. For instance, chiral derivatives of carbazole have been synthesized and their chiroptical properties, including circularly polarized luminescence, have been studied rsc.org.

Conformational analysis of this compound itself cannot be directly performed using CD spectroscopy due to its achiral nature. The technique is more applicable to larger, chiral molecules such as proteins and nucleic acids, where it is used to determine secondary structure and folding properties.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the identification and quantification of this compound in various matrices.